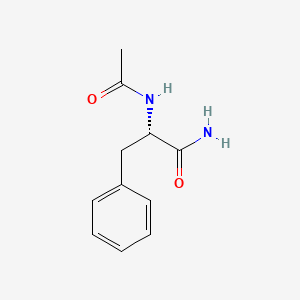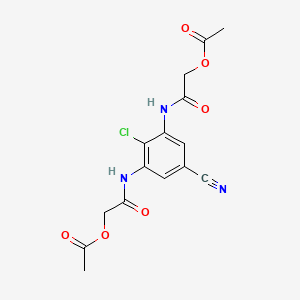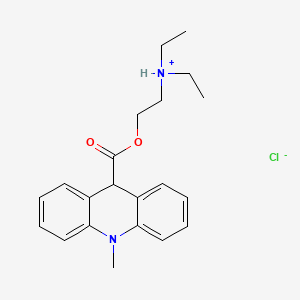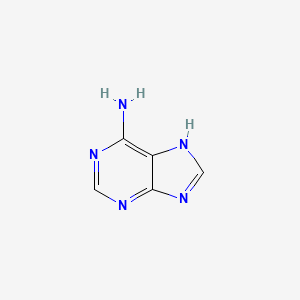
Adenina
Descripción general
Descripción
Adenine is an organic compound that belongs to the purine family. It is a crucial component of nucleic acids, which govern the hereditary characteristics of all cells. Adenine is found in both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), where it pairs with thymine in DNA and uracil in RNA. It is also a part of many biologically important molecules, including adenosine triphosphate (ATP), nicotinamide adenine dinucleotide (NAD), and flavin adenine dinucleotide (FAD), which play vital roles in cellular metabolism and energy transfer .
Aplicaciones Científicas De Investigación
Adenine has a wide range of applications in scientific research:
Chemistry: Adenine is used as a building block in the synthesis of various nucleotides and nucleosides.
Biology: It is a fundamental component of DNA and RNA, playing a critical role in genetic information storage and transfer.
Medicine: Adenine derivatives are used in the treatment of various diseases, including cancer, viral infections, and metabolic disorders.
Mecanismo De Acción
Target of Action
Adenine is a purine base that forms a fundamental unit of adenine nucleotides . It primarily targets A1R, A2aR, and A3R receptors . It also forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . These adenine derivatives perform important functions in cellular metabolism .
Mode of Action
Adenine forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions . Agonism of adenosine receptors A1 and A2 reduces conduction time in the atrioventricular node of the heart . Conduction time is decreased by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action potentials .
Biochemical Pathways
Adenine is involved in purine metabolism, which involves the formation of adenine and guanine . Both adenine and guanine are derived from the nucleotide inosine monophosphate (IMP), which is synthesized from a pre-existing ribose phosphate through a complex pathway using atoms from the amino acids glycine, glutamine, and aspartic acid, as well as the coenzyme tetrahydrofolate .
Pharmacokinetics
It is known that adenine combines with the sugar ribose to form adenosine, which can be bonded with from one to three phosphoric acid units, yielding amp, adp, and atp . These adenine derivatives perform important functions in cellular metabolism .
Result of Action
Adenine is one of the two purine nucleobases used in forming nucleotides of the nucleic acids. In DNA, adenine binds to thymine via two hydrogen bonds to assist in stabilizing the nucleic acid structures . In RNA, which is used for protein synthesis, adenine binds to uracil .
Action Environment
The action of adenine can be influenced by various environmental factors. For example, in isolated conditions, i.e., in an inert gas matrix and in the gas phase, mainly the 9H-adenine tautomer is found
Análisis Bioquímico
Biochemical Properties
Adenine plays a crucial role in biochemical reactions. It is a key component of adenosine triphosphate (ATP), a molecule that stores and transfers energy within cells . Adenine also forms part of the structures of the cofactors nicotinamide adenine dinucleotide (NAD), flavin adenine dinucleotide (FAD), and Coenzyme A . These interactions involve hydrogen bonds, which help stabilize the nucleic acid structures .
Cellular Effects
Adenine has significant effects on various types of cells and cellular processes. As a component of ATP, it is involved in energy transfer within cells . It also influences cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Adenine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in the formation of DNA and RNA, Adenine binds to Thymine and Uracil, respectively .
Temporal Effects in Laboratory Settings
The effects of Adenine can change over time in laboratory settings. For example, Adenine has been identified as a key marker of kidney fibrosis for diabetic kidney disease using both untargeted and targeted bulk and spatial metabolomics .
Dosage Effects in Animal Models
The effects of Adenine vary with different dosages in animal models. For instance, chronic kidney disease induced by Adenine is a suitable model of growth retardation in uremia .
Metabolic Pathways
Adenine is involved in several metabolic pathways. It interacts with various enzymes and cofactors in the formation of ATP, NAD, FAD, and Coenzyme A .
Transport and Distribution
Adenine is transported and distributed within cells and tissues as part of larger molecules like ATP, NAD, FAD, and Coenzyme A .
Subcellular Localization
The subcellular localization of Adenine is primarily within the nucleus as a component of DNA. As part of ATP, NAD, FAD, and Coenzyme A, it can also be found in the cytoplasm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Adenine can be synthesized through various methods. One common synthetic route involves the condensation of formamide under high temperature and pressure. This method yields adenine through a series of intermediate steps, including the formation of formamidine and imidazole derivatives .
Industrial Production Methods: In industrial settings, adenine is often produced via fermentation processes using microorganisms such as Bacillus subtilis. The fermentation process involves the conversion of adenosine to adenine and d-ribose by adding crude enzyme solutions to the fermentation broth .
Análisis De Reacciones Químicas
Types of Reactions: Adenine undergoes several types of chemical reactions, including:
Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative lesion in DNA.
Reduction: Reduction reactions of adenine are less common but can occur under specific conditions.
Substitution: Adenine can participate in nucleophilic substitution reactions, particularly at the N7 position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: 8-oxoadenine.
Substitution: Various substituted adenine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Guanine: Another purine base that pairs with cytosine in DNA and RNA.
Hypoxanthine: An intermediate in the synthesis of adenine and guanine.
Xanthine: A degradation product of purine metabolism and a precursor to uric acid.
Adenine’s unique properties and its central role in both genetic material and cellular metabolism underscore its importance in various scientific and industrial applications.
Propiedades
IUPAC Name |
7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFGJBXGBJISGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Record name | adenine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Adenine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022557 | |
| Record name | Adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>20.3 [ug/mL] (The mean of the results at pH 7.4), 1.03 mg/mL | |
| Record name | SID47193680 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Adenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Adenine forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose, and it forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions. | |
| Record name | Adenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
73-24-5 | |
| Record name | Adenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenine [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | adenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | adenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purin-6-amine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAC85A2161 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
360 °C | |
| Record name | Adenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

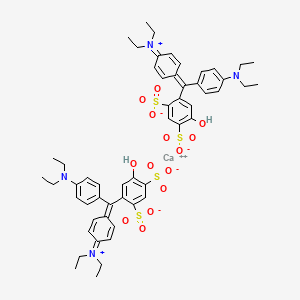
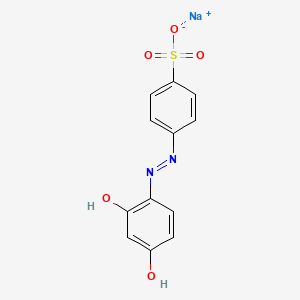
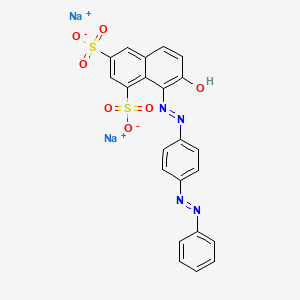

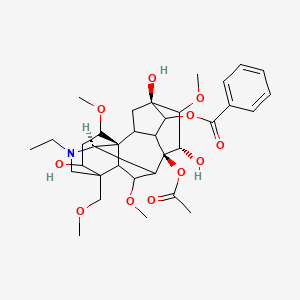
![17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione](/img/structure/B1665450.png)
